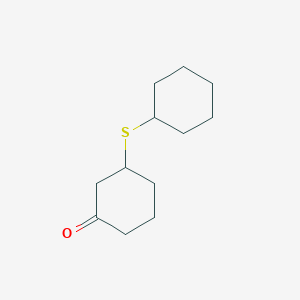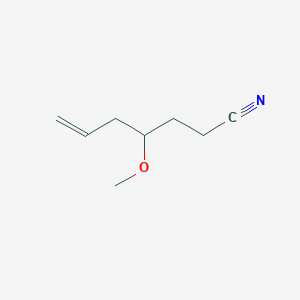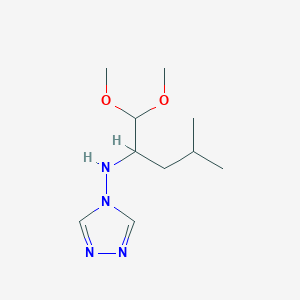![molecular formula C16H16N2O2S B12521641 4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid CAS No. 663904-73-2](/img/structure/B12521641.png)
4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid is a complex organic compound with a unique structure that includes a benzylcarbamothioyl group attached to an aminomethylbenzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the aminomethylbenzoic acid derivative, which is then reacted with benzyl isothiocyanate to introduce the benzylcarbamothioyl group. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions might result in the replacement of the benzylcarbamothioyl group with other functional groups .
Scientific Research Applications
4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The benzylcarbamothioyl group is particularly important for its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-(Methylamino)benzoic acid: Used in various chemical syntheses.
Uniqueness
4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid is unique due to the presence of the benzylcarbamothioyl group, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
663904-73-2 |
|---|---|
Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-[(benzylcarbamothioylamino)methyl]benzoic acid |
InChI |
InChI=1S/C16H16N2O2S/c19-15(20)14-8-6-13(7-9-14)11-18-16(21)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)(H2,17,18,21) |
InChI Key |
WKBMTXVEOCPNPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)
![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)


![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)



![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-(Pyridin-3-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12521609.png)
![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B12521631.png)

